molecular formula C23H34N2O4 B5162067 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide

4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide

Cat. No. B5162067
M. Wt: 402.5 g/mol
InChI Key: JHLKNUCYVHJNRI-UHFFFAOYSA-N
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Description

4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of compounds known as kinase inhibitors, which are designed to block the activity of specific enzymes involved in the growth and proliferation of cancer cells.

Mechanism of Action

4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide works by binding to the active site of BTK and ITK, thereby preventing their activation and subsequent signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis (cell death) in cancer cells. 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide has also been shown to have immunomodulatory effects, which may enhance the anti-tumor activity of the immune system.
Biochemical and Physiological Effects:
4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of tumor cell proliferation, induction of apoptosis, suppression of angiogenesis (the formation of new blood vessels), and stimulation of immune responses. 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide is its potent and selective inhibition of BTK and ITK, which are known to be important targets in many types of cancer. 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide also has favorable pharmacokinetic properties, which make it suitable for oral administration and prolonged exposure in vivo. However, 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to formulate for in vitro assays.

Future Directions

There are several potential future directions for the development and application of 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide in cancer therapy. These include the evaluation of its efficacy in clinical trials, particularly in combination with other anti-cancer agents. 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide may also have potential applications in other disease areas, such as autoimmune disorders and inflammatory diseases, due to its immunomodulatory effects. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide.

Synthesis Methods

The synthesis of 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide involves several steps, including the preparation of the starting materials, the formation of key intermediates, and the final assembly of the compound. The process typically involves the use of various chemical reagents and solvents, as well as specialized equipment such as reactors, distillation columns, and chromatography systems.

Scientific Research Applications

4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo assays. These studies have demonstrated that 4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide is a potent inhibitor of several key kinases, including the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are known to play critical roles in the development and progression of many types of cancer.

properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxy-N-(3-cyclopentylpropyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-17(26)25-14-11-20(12-15-25)29-21-10-9-19(16-22(21)28-2)23(27)24-13-5-8-18-6-3-4-7-18/h9-10,16,18,20H,3-8,11-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLKNUCYVHJNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCCCC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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